

# Application Notes and Protocols for NNC 05-2090 in Rodent Seizure Models

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## Compound of Interest

Compound Name: NNC 05-2090

Cat. No.: B15579115

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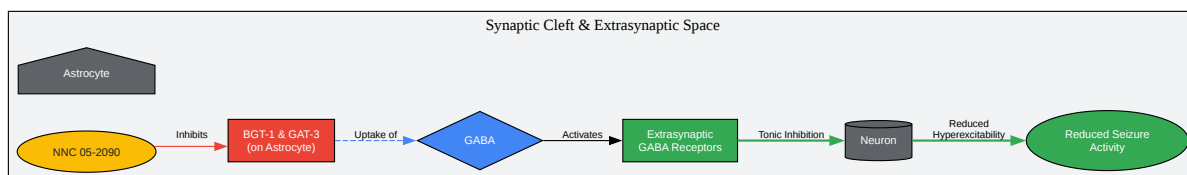
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**NNC 05-2090** is a novel nipecotic acid derivative that has demonstrated significant anticonvulsant properties in a variety of rodent seizure models. As a gamma-aminobutyric acid (GABA) uptake inhibitor, it presents a valuable tool for investigating the role of GABAergic neurotransmission in epilepsy and for the preclinical assessment of potential anti-seizure therapies. These application notes provide comprehensive protocols for the use of **NNC 05-2090** in common rodent seizure models, along with a summary of its pharmacological profile and efficacy data.

## Mechanism of Action

**NNC 05-2090** functions as a GABA uptake inhibitor with a distinct profile from selective GAT-1 inhibitors like tiagabine. It shows a preference for non-GAT-1 GABA transporters, primarily inhibiting the betaine/GABA transporter 1 (BGT-1) and GABA transporter 3 (GAT-3).[1][2][3] GAT-3 is predominantly expressed on astrocytes, while BGT-1 is also found on astrocytes, often at a distance from the synapse.[1][4] By inhibiting these transporters, **NNC 05-2090** is thought to increase extrasynaptic GABA levels, enhancing tonic inhibition and thereby reducing neuronal hyperexcitability that leads to seizures.[1][3] This mechanism contributes to its broad efficacy in different seizure models. The compound also exhibits some affinity for  $\alpha$ 1-adrenergic and D2-dopamine receptors, although its anticonvulsant effects are primarily attributed to GABA transporter inhibition.[2][5]

Signaling Pathway of **NNC 05-2090** in Seizure Reduction

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Mechanism of **NNC 05-2090**'s anticonvulsant action.

## Data Presentation

### In Vitro Potency of **NNC 05-2090**

Target	Assay	Species	Preparation	IC50 (μM)
GABA Uptake	[3H]GABA Uptake	Rat	Cerebral Cortex Synaptosomes	4.4 ± 0.8
GABA Uptake	[3H]GABA Uptake	Rat	Inferior Colliculus Synaptosomes	2.5 ± 0.7
BGT-1	Inhibition of [3H]GABA Uptake	Human	Recombinant	Ki = 1.4
GAT-1	Inhibition of [3H]GABA Uptake	Human	Recombinant	Ki = 19
GAT-2	Inhibition of [3H]GABA Uptake	Human	Recombinant	Ki = 41
GAT-3	Inhibition of [3H]GABA Uptake	Human	Recombinant	Ki = 15

Data compiled from multiple sources.[\[5\]](#)

## In Vivo Efficacy of NNC 05-2090 in Rodent Seizure Models

Seizure Model	Species	Administration Route	Endpoint	ED50 (μmol/kg)
Sound-Induced Seizures (Tonic)	DBA/2 Mice	Intraperitoneal	Inhibition of Tonic Convulsions	6
Sound-Induced Seizures (Clonic)	DBA/2 Mice	Intraperitoneal	Inhibition of Clonic Convulsions	19
Maximal Electroshock (MES)	Mice	Intraperitoneal	Inhibition of Tonic Hindlimb Extension	73
Amygdala Kindling	Rats	Intraperitoneal	Reduction of Seizure Severity (Grade 3-5)	Significant at 72-242

Data from Dalby et al., 1997.[\[5\]](#)

## Experimental Protocols

### Preparation of NNC 05-2090 for In Vivo Administration

Materials:

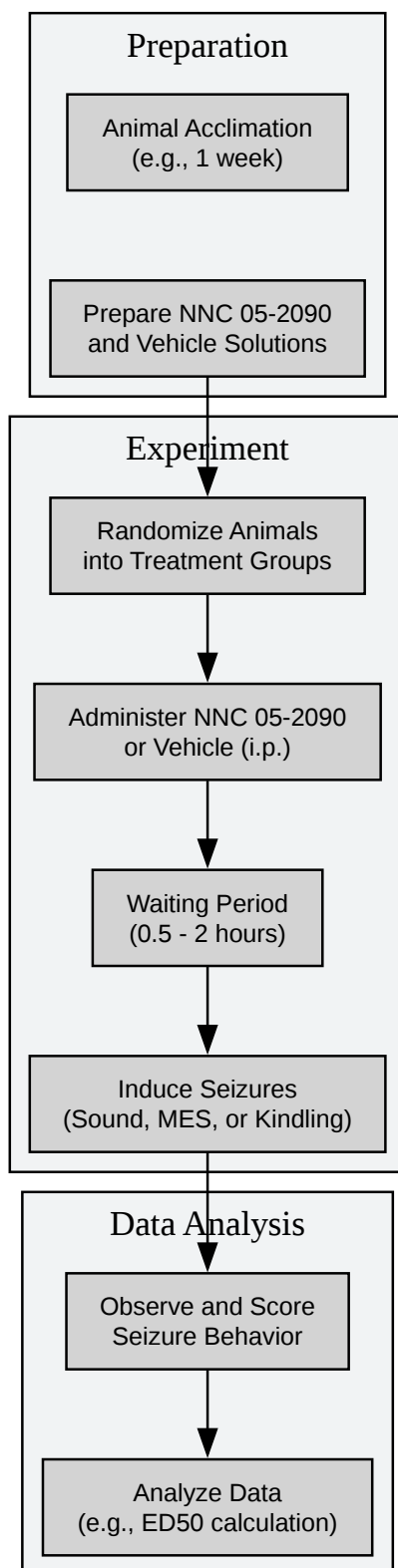
- **NNC 05-2090** hydrochloride
- Dimethyl sulfoxide (DMSO)
- Sterile 0.9% saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Syringes and needles for intraperitoneal (i.p.) injection

Protocol:

- **Stock Solution Preparation:** Due to its solubility, **NNC 05-2090** hydrochloride can be initially dissolved in DMSO. Prepare a stock solution of a desired concentration (e.g., 10-20 mg/mL) by dissolving the required amount of **NNC 05-2090** in DMSO. Vortex thoroughly to ensure complete dissolution.
- **Working Solution Preparation:** For intraperitoneal injections, it is crucial to minimize the concentration of DMSO. On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. The final concentration of DMSO in the working solution should be kept to a minimum, ideally below 5-10%, to avoid vehicle-induced side effects.
- **Vehicle Control:** Prepare a vehicle control solution with the same final concentration of DMSO in sterile 0.9% saline as the working solution.
- **Administration:** Administer the prepared **NNC 05-2090** solution or vehicle control via intraperitoneal injection. The volume of injection should be calculated based on the animal's body weight (e.g., 10 mL/kg for mice).

Note: The original studies with **NNC 05-2090** did not explicitly state the vehicle used for i.p. injection. The above protocol is a standard method for preparing similar compounds for in vivo administration. Researchers should perform initial tolerability studies with the chosen vehicle.

#### Experimental Workflow for In Vivo Seizure Models



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General experimental workflow for rodent seizure models.

## Sound-Induced Seizure Model in DBA/2 Mice

### Materials:

- DBA/2 mice (21-28 days old, when susceptibility to audiogenic seizures is maximal)[6]
- Sound-proof chamber
- Sound generator capable of producing a high-intensity acoustic stimulus (e.g., 110-120 dB)
- Stopwatch

### Protocol:

- **Animal Acclimation:** Acclimate the DBA/2 mice to the housing facility for at least 3-4 days before the experiment.
- **Drug Administration:** Administer **NNC 05-2090** or vehicle i.p. 30-60 minutes prior to seizure induction.[7]
- **Seizure Induction:** Place the mouse individually in the sound-proof chamber. After a brief habituation period (e.g., 1 minute), present the acoustic stimulus (e.g., a bell or a specific frequency tone at 110-120 dB) for up to 60 seconds or until a tonic-clonic seizure is observed.[6]
- **Observation and Scoring:** Observe the mouse for the following seizure progression:
  - **Wild Running:** Frantic, undirected running.
  - **Clonic Seizure:** Rhythmic jerking of the limbs.
  - **Tonic Seizure:** Rigid extension of the limbs.
  - **Respiratory Arrest:** Cessation of breathing (can be fatal).
- **Data Collection:** Record the latency to and the occurrence of each seizure phase. The primary endpoint is typically the prevention of the tonic seizure component.

## Maximal Electroshock (MES) Seizure Model in Mice

### Materials:

- Male mice (e.g., CF-1 or C57BL/6)
- Electroconvulsive shock apparatus with corneal electrodes
- Topical anesthetic (e.g., 0.5% tetracaine)
- Saline solution (0.9%)
- Animal restrainer

### Protocol:

- Animal Acclimation: Acclimate mice to the laboratory for at least 3-4 days.
- Drug Administration: Administer **NNC 05-2090** or vehicle i.p. 30-60 minutes before the test. [\[7\]](#)
- Electrode Application: Apply a drop of topical anesthetic to the corneas of the mouse. After a few seconds, apply a drop of saline to ensure good electrical contact.
- Seizure Induction: Place the corneal electrodes on the eyes of the restrained mouse and deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
- Observation and Scoring: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered protection.
- Data Collection: Record whether each animal was protected from the tonic hindlimb extension. This binary data is used to calculate the ED50.

## Amygdala Kindling Model in Rats

### Materials:

- Male rats (e.g., Sprague-Dawley or Wistar)



- Stereotaxic apparatus
- Bipolar stimulating electrode
- Cortical recording electrodes (optional, for EEG)
- Electrical stimulator
- Behavioral observation chamber

Protocol:

- Surgical Implantation: Anesthetize the rat and stereotaxically implant a bipolar electrode into the basolateral amygdala. Cortical electrodes can also be implanted to record electroencephalographic (EEG) activity. Allow for a post-surgical recovery period of at least one week.
- Kindling Induction:
  - Deliver a brief, low-intensity electrical stimulus (e.g., 1-2 seconds, 60 Hz) to the amygdala once or twice daily.
  - Observe and score the behavioral seizure response after each stimulation using the Racine scale.[\[8\]](#)[\[9\]](#)
  - Continue stimulations until the rat consistently exhibits Stage 4 or 5 seizures (fully kindled). This process may take several weeks.
- Drug Testing in Fully Kindled Rats:
  - Once a stable kindled state is achieved, administer **NNC 05-2090** or vehicle i.p. approximately 2 hours before the next scheduled stimulation.[\[7\]](#)
  - Deliver the electrical stimulus and score the resulting seizure severity using the Racine scale.
  - If recording EEG, measure the afterdischarge duration.

- Data Collection: The primary endpoints are the reduction in seizure stage and the decrease in afterdischarge duration in the drug-treated group compared to the vehicle-treated group.

Racine Seizure Severity Scale:[8][9]

- Stage 1: Facial and mouth movements (e.g., chewing, twitching).
- Stage 2: Head nodding.
- Stage 3: Forelimb clonus.
- Stage 4: Rearing with bilateral forelimb clonus.
- Stage 5: Rearing and falling with generalized tonic-clonic convulsions.

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